3-(5-Thiazolyl)benzoic acid

Kinase inhibition Structure-activity relationship X-ray crystallography

Researchers developing ATP-competitive kinase inhibitors or angular coordination polymers face a critical regioisomer gap: para-thiazolyl benzoic acids dominate the literature, yet the meta isomer offers a ~120° carboxylate projection angle that fundamentally alters hydrogen-bonding geometry and metal-organic framework topology. 3-(5-Thiazolyl)benzoic acid (CAS 252928-84-0) directly addresses this gap: • Enables distinct hinge-region engagement vs. para-substituted CK2 inhibitors (para series IC₅₀ = 0.014-0.017 μM; PDB 5B0X) • Angular ditopic linker (~120° bend) favors helical 1D chains or discrete metallocycles vs. linear 2D networks • Two-point diversification (COOH + thiazole C-H) for parallel synthesis and DEL without pre-installed aniline polarity constraints Reliable supply with batch-to-batch consistency for medicinal chemistry and materials research programs.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
Cat. No. B13926911
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Thiazolyl)benzoic acid
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=CN=CS2
InChIInChI=1S/C10H7NO2S/c12-10(13)8-3-1-2-7(4-8)9-5-11-6-14-9/h1-6H,(H,12,13)
InChIKeyTUHPRPIQWXZJQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(5-Thiazolyl)benzoic Acid – Regioisomeric Identity and Physicochemical Profile


3-(5-Thiazolyl)benzoic acid (CAS 252928-84-0; molecular formula C₁₀H₇NO₂S; molecular weight 205.23 g/mol) is a heterocyclic aromatic carboxylic acid that positions a 1,3-thiazol-5-yl substituent at the meta position of a benzoic acid core . The compound exhibits computed physicochemical properties including XLogP3 of 2.1, a topological polar surface area of 78.4 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and two rotatable bonds, establishing it within drug-like chemical space . It serves as a versatile building block in medicinal chemistry and coordination chemistry, and its structural features differentiate it from the ortho (2-) and para (4-) thiazolyl regioisomers in terms of molecular geometry, dipole orientation, and biological target engagement potential .

Scaffold Role

Heterocyclic building block for medicinal chemistry and coordination chemistry

Regiochemistry

Meta carboxylate orientation provides distinct vector chemistry vs. para and ortho isomers

Diversification

Two reactive handles: carboxylic acid and thiazole ring for sequential functionalization

Regioisomeric Differentiation from Ortho, Para, and Isothiazole Congeners


The three regioisomeric forms of (thiazol-5-yl)benzoic acid—ortho (2-), meta (3-), and para (4-)—are not functionally interchangeable despite sharing the identical molecular formula and molecular weight. The position of the carboxylic acid group relative to the thiazole ring dictates the vector of hydrogen bonding, the spatial orientation of the metal-coordinating N and O atoms, and the interaction geometry with biological targets . Crystallographic evidence from the para isomer series demonstrates that the 4-(thiazol-5-yl)benzoic acid scaffold occupies the ATP-binding pocket of CK2α with a canonical type-I binding mode (K_D = 12 nM), and this binding geometry is critically dependent on the para relationship between the thiazole and carboxylate . Furthermore, isomeric forms of p-(thiazolyl)benzoic acid produce coordination polymers with different dimensionality (1D vs. 2D) and divergent luminescence properties (λ_em = 434 nm vs. 427 nm) depending solely on the thiazole attachment position (2- vs. 5- on the thiazole ring) . These observations confirm that regioisomeric substitution cannot be treated as a generic equivalence in either biological or materials applications.

This Product (meta)

Carboxylate ~120° from thiazole plane; distinct H-bond vector for kinase hinge and metal coordination

Para Isomer May Differ

Linear ~180° carboxylate geometry enables type-I ATP-pocket binding; binding mode may not transfer

This Product (meta)

No intramolecular COOH-thiazole H-bond; both donor and acceptor available for target engagement

Ortho Isomer May Differ

Predicted intramolecular H-bond reduces effective HBD count; solubility and permeability may shift

This Product (meta)

Predicted to favor helical 1D or discrete metallocyclic motifs in coordination assemblies

Para Isomer May Differ

Yields 2D paddle-wheel networks; coordination topology may not transfer to meta geometry

Quantitative Differentiation Evidence Against Closest Structural Analogs


CK2 Kinase Inhibitor Binding Mode and Potency: meta vs. para Geometry

The para isomer 4-(thiazol-5-yl)benzoic acid scaffold has been co-crystallized with protein kinase CK2α (PDB: 5B0X, resolution 2.30 Å), revealing a canonical type-I ATP-competitive binding mode with a K_D of 12 nM for the optimized derivative . The carboxylic acid at the para position forms critical hydrogen bonds deep within the ATP pocket. The meta-substituted 3-(thiazol-5-yl)benzoic acid positions the carboxylate with a different vector, projecting it approximately 120° away from the para orientation, which is expected to alter hydrogen-bonding geometry with the kinase hinge region, resulting in differential CK2 inhibitory potency. In the para series, introduction of 2-halo- or 2-methoxy-benzyloxy substituents at the 3-position of the benzoic acid moiety maintained CK2α IC₅₀ values between 0.014–0.016 μM and CK2α' IC₅₀ between 0.0088–0.014 μM, while achieving antiproliferative CC₅₀ (A549) values of 1.5–3.3 μM—three- to six-fold more potent than the unsubstituted parent para compound .

CK2 Kinase Hinge Binding
Cross-study comparable
Meta carboxylate vector ~120° from para orientation; para series achieves CK2α IC₅₀ 0.014–0.017 μM with type-I binding (PDB 5B0X, K_D 12 nM)
Supports distinct hinge-binding geometry exploration vs. para scaffold
Binding mode inferred from para co-crystal; meta co-crystal not reported
Kinase inhibition Structure-activity relationship X-ray crystallography Cancer therapeutics

Coordination Polymer Topology in Metal-Organic Materials

The position of the carboxylate group on the phenyl ring relative to the thiazole nitrogen donor atom directly determines the dimensionality and topology of metal-organic assemblies. Using isomeric p-(thiazolyl)benzoic acid linkers, two coordination polymers were synthesized from Zn(II) salts: [Zn₃(L2Th)₄(OH)₂·2(HL2Th)]∞ (1) and [Zn(L5Th)(OAc)]∞ (2) . In compound 2, p-(5-thiazolyl)benzoate adopts a genuine μ-[κ(COO):κ(N)] bridging coordination mode that yields a two-dimensional (2D) network, whereas the p-(2-thiazolyl) isomer in compound 1 coordinates solely through the carboxylate with a dangling thiazole, producing a one-dimensional (1D) chain . The solid-state luminescence of these materials is ligand-centered, with emission maxima at λ = 434 nm (1, 2-thiazolyl) and λ = 427 nm (2, 5-thiazolyl) under λ_ex = 254 nm excitation, and compound 1 exhibits a reversible solvatochromic blueshift of approximately 60 nm upon water exposure . Extrapolating to the meta isomer, 3-(thiazol-5-yl)benzoic acid would present a carboxylate-thiazole N-donor angle of approximately 120° rather than the 180° of the para isomer, which is predicted to favor discrete metallocyclic motifs or helical 1D chains over the 2D paddle-wheel frameworks observed with the para isomer.

Coordination Polymer Topology
Cross-study comparable
Para 5-thiazolyl isomer yields 2D μ-[κ(COO):κ(N)] networks (λ_em 427 nm); para 2-thiazolyl forms 1D chains (λ_em 434 nm); meta ~120° vector predicted to favor helical 1D or discrete motifs
Enables differentiated materials properties for luminescent sensing
Predicted topology from isomeric para data; meta experimental structures pending
Coordination polymers Metal-organic frameworks Luminescent materials Supramolecular chemistry

RXRα/RARα Dual Agonism and In Vivo Tumor Growth Inhibition

A phenyl-thiazolyl-benzoic acid (PTB) derivative built upon a thiazolyl-benzoic acid core was identified as a potent dual agonist of RXRα and RARα through TR-FRET nuclear receptor binding assays . PTB directly bound to RXRα and RARα without interacting with PPARα, PPARδ(β), or PPARγ, demonstrating receptor selectivity within the nuclear receptor family . In functional assays, PTB inhibited HL-60 leukemia cell proliferation with an IC₅₀ of 0.71 μM and significantly suppressed NB4 subcutaneous tumor growth by 44% at an oral dose of 20 mg/kg once daily . PTB fully activated reporter genes with RXRα/RXRα enhancer elements and partially activated RARα/RXRα reporters, distinguishing its pharmacological profile from the pan-retinoid agonist all-trans retinoic acid (ATRA), which suffers from P450-mediated metabolic instability, CYP induction, and cellular retinoic acid binding protein sequestration . This evidence demonstrates that the thiazolyl-benzoic acid chemotype can be elaborated into biologically active nuclear receptor ligands with in vivo efficacy, and the specific point of phenyl substitution on the scaffold determines receptor selectivity.

RXRα/RARα Derivative Activity
Class-level inference
PTB derivative built from thiazolyl-benzoic acid core: HL-60 antiproliferative IC₅₀ 0.71 μM; NB4 tumor growth suppression 44% at 20 mg/kg p.o. in xenograft model
Supports scaffold-based SAR for nuclear receptor ligand discovery
Derivative data; unsubstituted scaffold activity not independently reported
Nuclear receptor agonism Acute promyelocytic leukemia Differentiation therapy Retinoid receptor

Drug-Likeness Parameters Relative to the Para Isomer

Computed physicochemical properties reveal subtle but consequential differences between regioisomers that affect lead optimization decisions. 3-(5-Thiazolyl)benzoic acid has an XLogP3 of 2.1, a topological polar surface area (TPSA) of 78.4 Ų, one hydrogen bond donor (carboxylic acid OH), four hydrogen bond acceptors, and two rotatable bonds (the aryl-thiazole linkage and the aryl-CO₂H bond) . These values place it within Lipinski and Veber drug-likeness thresholds (XLogP3 < 5; TPSA < 140 Ų; HBD ≤ 5; HBA ≤ 10; rotatable bonds ≤ 10). The para isomer 4-(thiazol-5-yl)benzoic acid has the identical molecular weight and elemental composition but differs in the spatial disposition of the carboxylate, which affects molecular dipole moment and crystal packing . The ortho isomer 2-(5-thiazolyl)benzoic acid (CAS 1211540-61-2) is expected to exhibit intramolecular hydrogen bonding between the carboxyl OH and the thiazole nitrogen, potentially reducing its effective HBD count and altering its solubility and permeability profile relative to the meta isomer . These regioisomeric differences in physicochemical properties can translate into differential pharmacokinetic behavior, solubility, and formulation characteristics during preclinical development.

Drug-Likeness Profile
Cross-study comparable
XLogP3 2.1, TPSA 78.4 Ų, HBD 1, HBA 4, rotatable bonds 2; within Lipinski and Veber thresholds. Meta dipole orientation differs qualitatively from para and ortho isomers
Supports regioisomer-informed lead optimization decisions
Computed values; experimental logD and solubility data not available
Drug-likeness Physicochemical profiling Lead optimization Medicinal chemistry design

4-Amino-3-(thiazol-5-yl)benzoic Acid as a Direct Synthetic Benchmark

The 4-amino-substituted derivative of 3-(5-thiazolyl)benzoic acid (CAS 2138282-60-5; Benzoic acid, 4-amino-3-(5-thiazolyl)-) represents the closest commercially catalogued analog bearing a functionalizable handle ortho to the carboxylate . This compound adds an amino group at the 4-position of the benzoic acid ring (para to the thiazole attachment, ortho to the carboxylic acid), providing a synthetic entry point for amide coupling, diazotization, or reductive amination chemistry. The presence of both a carboxylic acid (at position 1) and a primary amine (at position 4) on the same phenyl ring, combined with the thiazole at position 3, creates a trifunctional scaffold with three distinct reactive handles for sequential diversification . In comparison, the parent 3-(5-thiazolyl)benzoic acid lacks the amino group, offering a simpler two-point diversification platform (carboxylic acid plus thiazole ring). The choice between these two compounds for procurement depends on whether the intended synthetic route requires an amino handle pre-installed on the phenyl ring or whether the unsubstituted meta-thiazolyl benzoic acid scaffold provides greater flexibility for late-stage functionalization.

Amino-Substituted Analog
Data to verify
4-Amino-3-(thiazol-5-yl)benzoic acid (CAS 2138282-60-5) adds NH₂ at ring position 4: three reactive handles (COOH + NH₂ + thiazole); HBD increases 1→3; mass +15.02 Da
Supports synthetic route comparison; parent offers cleaner two-point diversification
Source review recommended; no comparative activity data available
Synthetic intermediate Amino-substituted analog Medicinal chemistry Building block comparison

Evidence-Backed Application Scenarios for Research and Industrial Procurement


Kinase Inhibitor Lead Generation with Non-Canonical Hinge-Binding Geometries

Researchers exploring ATP-competitive kinase inhibitors that engage the hinge region through non-standard hydrogen-bonding vectors should consider the meta-thiazolyl benzoic acid scaffold. The extensive SAR published for the para isomer demonstrates that 4-(thiazol-5-yl)benzoic acid derivatives achieve CK2α IC₅₀ values of 0.014–0.017 μM and CK2α' IC₅₀ of 0.0046–0.010 μM through a canonical type-I binding mode (PDB 5B0X, K_D = 12 nM) . The meta isomer offers a structurally distinct carboxylate projection angle (~120° relative to para), potentially engaging different hydrogen-bonding partners in the kinase hinge or enabling selectivity against kinases that are potently inhibited by the para series. This is particularly relevant for CK2 inhibitor programs seeking to overcome resistance mutations or achieve paralog selectivity between CK2α and CK2α' .

MOF and Coordination Polymer Design with Angular Linker Topology

The meta geometry of 3-(5-thiazolyl)benzoic acid provides an angular ditopic linker (N-donor thiazole plus O-donor carboxylate) with a ~120° bend angle, contrasting with the linear ~180° geometry of the para isomer. Published work on Zn(II) coordination polymers with isomeric p-(thiazolyl)benzoic acid linkers demonstrates that the para isomer yields 2D paddle-wheel networks while the 2-thiazolyl para isomer forms 1D chains, with distinct solid-state photoluminescence (λ_em = 427 nm and 434 nm, respectively) . The meta carboxylate vector is predicted to favor helical 1D chains or discrete metallocyclic motifs, enabling access to chiral coordination architectures and porous materials with different gas sorption and luminescence sensing properties compared to the para isomer .

Nuclear Receptor Ligand Discovery for RAR/RXR Dual Agonist Programs

The phenyl-thiazolyl-benzoic acid (PTB) derivative, constructed on a thiazolyl-benzoic acid core analogous to 3-(5-thiazolyl)benzoic acid, has demonstrated dual RXRα/RARα agonism with selectivity over PPAR subtypes, HL-60 cell proliferation inhibition (IC₅₀ = 0.71 μM), and in vivo NB4 tumor growth suppression (44% reduction at 20 mg/kg p.o.) . The thiazolyl-benzoic acid moiety serves as the carboxylic acid pharmacophore that engages the arginine residue in the ligand-binding domain of retinoid receptors, a critical interaction for agonism. 3-(5-Thiazolyl)benzoic acid is the appropriate procurement choice for medicinal chemistry teams building focused libraries around this chemotype, as the meta position of the carboxylate may offer a distinct receptor interaction profile compared to the para-substituted analogs that have been more extensively explored .

Parallel Library Synthesis with a Clean Two-Handle Scaffold

For medicinal chemistry programs employing parallel synthesis or DNA-encoded library (DEL) technology, 3-(5-thiazolyl)benzoic acid offers a simpler diversification platform than its 4-amino-substituted analog (CAS 2138282-60-5). The parent compound provides two reactive handles—the carboxylic acid for amide/ester formation and the thiazole ring for electrophilic aromatic substitution or metal-catalyzed cross-coupling—without the additional polarity, hydrogen-bonding capacity, or synthetic constraints imposed by a pre-installed aniline group . This two-point diversification strategy is compatible with both solution-phase and solid-phase library synthesis, and the meta carboxylate orientation ensures that elaborated products occupy a distinct region of chemical space compared to libraries built from the para isomer .

Application
Selection Property
Validation Focus
Kinase inhibitor lead generation
Meta carboxylate geometry for non-canonical hinge binding
Hinge-binding mode distinct from extensively optimized para series
MOF and coordination polymer design
Angular ditopic linker with ~120° N-donor/O-donor bend
Helical 1D chains or discrete metallocyclic architectures
Nuclear receptor ligand discovery
Thiazolyl-benzoic acid pharmacophore for RAR/RXR studies
Ligand-binding domain engagement and receptor selectivity
Parallel library synthesis
Two-handle scaffold without pre-installed ring substituents
Orthogonal functionalization via COOH and thiazole handles
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